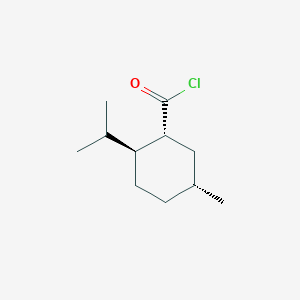

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

Übersicht

Beschreibung

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride, also known as menthyl chloroformate, is a colorless liquid that is commonly used in organic synthesis. It is a versatile reagent that is used to introduce the menthyl carbamate protecting group into various organic compounds. Menthyl chloroformate is a powerful and reactive chemical that requires careful handling and appropriate safety measures. In

Wirkmechanismus

Menthyl chloroformate reacts with the hydroxyl or amino group of the organic compound to form a stable (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group. The reaction occurs via the formation of an intermediate carbamoyl chloride, which then reacts with the menthol to form the this compound carbamate protecting group.

Biochemical and Physiological Effects:

Menthyl chloroformate is not used in drug development due to its reactivity and toxicity. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

Menthyl chloroformate is a versatile reagent that is widely used in organic synthesis. It is easy to handle and can be used to protect a wide range of functional groups. However, it is a reactive and toxic chemical that requires careful handling and appropriate safety measures. It should be used in a well-ventilated area and protective clothing and equipment should be worn.

Zukünftige Richtungen

Menthyl chloroformate has many potential applications in the synthesis of complex organic compounds. Future research could focus on developing new methods for the synthesis of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate-protected compounds and exploring the use of this compound chloroformate in the synthesis of bioactive compounds. Additionally, research could focus on developing safer and more efficient methods for handling and using this compound chloroformate in the laboratory.

Wissenschaftliche Forschungsanwendungen

Menthyl chloroformate is widely used in organic synthesis as a reagent for the protection of various functional groups. It is commonly used to protect primary and secondary amines, hydroxyl groups, and carboxylic acids. The (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group is stable under a wide range of reaction conditions and can be easily removed using mild acidic conditions. Menthyl chloroformate is also used in the synthesis of peptides and other complex organic compounds.

Eigenschaften

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39668-87-6 | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)